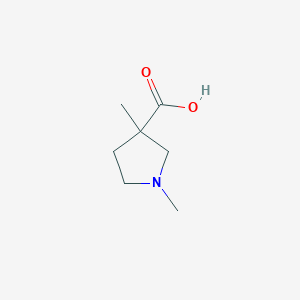
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride
Descripción general
Descripción
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride (3-HMDA-DMC) is an organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and a variety of organic solvents. 3-HMDA-DMC is an important reagent in organic synthesis and has been used in a wide range of research studies, including those related to enzyme inhibition and drug metabolism.
Aplicaciones Científicas De Investigación
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is used in a variety of scientific research applications, including those related to enzyme inhibition and drug metabolism. It has been used as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the inhibition of CYP enzymes by drugs and other compounds, as well as to study the metabolism of drugs and other xenobiotics by CYP enzymes.
Mecanismo De Acción
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is believed to act as an inhibitor of the cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. The mechanism of action of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is not fully understood, but it is believed to interfere with the binding of the substrate to the active site of the enzyme and to inhibit its activity.
Biochemical and Physiological Effects
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has been shown to inhibit the activity of other enzymes, such as aldehyde oxidase and xanthine oxidase. It has also been shown to inhibit the activity of other enzymes, such as glutathione-S-transferase and NADPH cytochrome P450 reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is soluble in a variety of organic solvents. In addition, it is relatively stable and has a low toxicity. However, it is important to note that 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride is a potent inhibitor of cytochrome P450 enzymes, and its use in experiments involving drug metabolism should be carefully monitored.
Direcciones Futuras
For research include the development of novel inhibitors of cytochrome P450 enzymes, as well as the development of novel methods for studying the metabolism of drugs and other xenobiotics. In addition, further research is needed to better understand the mechanism of action of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride and its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride in drug discovery and development.
Propiedades
IUPAC Name |
3-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12(2)9-5-3-4-8(6-9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSXTLQDKSIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride | |
CAS RN |
1177344-05-6 | |
| Record name | 3-(Hydrazinomethyl)-N,N-dimethylaniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386622.png)


![1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride](/img/structure/B1386628.png)

![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)



![3-[(4-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386636.png)

